N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine
Description
N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine is a cyclopropane-containing amine derivative featuring a 4-isopropylphenyl ethyl group. The cyclopropane ring introduces significant ring strain, which can enhance reactivity and influence molecular interactions in biological or catalytic systems .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[1-(4-propan-2-ylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C14H21N/c1-10(2)12-4-6-13(7-5-12)11(3)15-14-8-9-14/h4-7,10-11,14-15H,8-9H2,1-3H3 |
InChI Key |
LHWQDVCVZKOCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclopropanation via Carbenoid Reagents
One of the most common approaches involves the use of diazocompounds, such as diazomethane derivatives or Simmons–Smith reagents, to cyclopropanate aromatic olefins or alkenes derived from phenyl precursors.
- Starting with 4-(Propan-2-YL)phenyl derivatives, the olefinic intermediates are generated via Friedel–Crafts alkylation or side-chain functionalization.
- These olefins are then subjected to cyclopropanation using reagents like diiodomethane with zinc-copper couples or diazomethane under controlled conditions.
Ar–CH=CH2 + CH2I2 + ZnCu → Ar–CH–CH2 (cyclopropane ring)
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Catalyst: Zinc-copper couple or rhodium-based catalysts for stereoselectivity
This method yields cyclopropane derivatives with high regio- and stereoselectivity, especially when chiral catalysts are employed.
Cyclopropanation via Carbene Transfer Catalysis
Transition-metal catalyzed carbene transfer reactions, especially using rhodium or copper catalysts, are highly efficient for cyclopropanation of aromatic olefins.
- Diazo compounds (e.g., ethyl diazoacetate)
- Metal catalysts (e.g., Rh(II) complexes)
Ar–CH=CH2 + R2C=N2 (diazo compound) + Rh catalyst → Ar–cyclopropane derivative
Functionalization of the Cyclopropane Ring
Conversion to Cyclopropanecarboxylic Acid Derivatives
Following cyclopropanation, oxidation or hydrolysis steps convert the cyclopropane to corresponding acids or esters, which serve as intermediates for amino group introduction.
- Hydrolysis of ester intermediates with sodium hydroxide in methanol or ethanol.
- Acidification with hydrochloric acid to obtain free acids.
Formation of Cyclopropanecarbonyl Chlorides
Conversion of acids to acyl chlorides using thionyl chloride in toluene facilitates subsequent nucleophilic substitution reactions.
R–COOH + SOCl2 → R–COCl + SO2 + HCl
Introduction of the Amino Group
Azide Pathway
The acyl chlorides are reacted with sodium azide in toluene to form cyclopropanecarbonyl azides, which upon thermal decomposition or reduction yield cyclopropanamine derivatives.
R–COCl + NaN3 → R–CON3
Reductive Amination
Alternatively, the acid or ester intermediates can undergo reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride, producing the target amine directly.
Stereochemical Considerations
The stereochemistry of the cyclopropane ring and the amino substituents is critical for biological activity. Chiral catalysts or chiral auxiliaries, such as oxazaborolidines, are employed to achieve enantioselectivity, as demonstrated in related syntheses of cyclopropanamine derivatives.
- Use of chiral oxazaborolidine catalysts during ketone reduction steps to favor the formation of specific stereoisomers.
Representative Synthetic Route Summary
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Friedel–Crafts alkylation | Propan-2-yl chloride, AlCl3 | Introduce propan-2-yl group onto phenyl ring |
| 2 | Olefin formation | Dehydrohalogenation | Generate olefinic precursor for cyclopropanation |
| 3 | Cyclopropanation | Diethyl diazomalonate + Rh catalyst | Form cyclopropane ring with high stereocontrol |
| 4 | Hydrolysis | NaOH in methanol | Convert esters to acids |
| 5 | Conversion to acyl chloride | Thionyl chloride | Activate for nucleophilic substitution |
| 6 | Azide formation | NaN3 | Introduce azide group |
| 7 | Reduction to amine | Hydrogenation or Staudinger reduction | Yield final cyclopropanamine derivative |
Notes on Industrial and Laboratory Synthesis
- Safety: Use of diazocompounds and azides requires strict safety protocols due to their explosive nature.
- Yield Optimization: Employing chiral catalysts and optimizing temperature and solvent conditions enhances stereoselectivity and yield.
- Environmental Considerations: Use of greener solvents and minimizing toxic reagents are ongoing research focuses.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The isopropyl group in the target compound is electron-donating, which may stabilize the aromatic ring and reduce electrophilic substitution reactivity compared to halogenated analogs .
- Pharmacological Potential: Analogs like Alfentanil (), which shares a cyclopropanamine-like substructure, highlight the relevance of such compounds in opioid receptor targeting. However, the target compound’s bulky isopropyl group may limit blood-brain barrier penetration compared to smaller halogenated derivatives .
Physicochemical Properties
- Stability : The cyclopropane ring’s strain makes it prone to ring-opening reactions, but bulky substituents (e.g., isopropyl) may sterically protect the ring .
- Solubility : Halogenated analogs (e.g., Cl, F) exhibit higher polarity, increasing aqueous solubility compared to the hydrophobic isopropyl group in the target compound .
Biological Activity
N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine, a cyclopropanamine derivative, has garnered attention in recent research for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a unique structure that includes a cyclopropane ring and an isopropyl-substituted phenyl group. This structural configuration may influence its biological activity and pharmacokinetics.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds related to cyclopropanamines, including this compound, show potential cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated activity against leukemia cell lines, indicating a need for further exploration in cancer therapeutics .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This activity could position it as a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some studies have indicated that cyclopropanamine derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to its observed biological effects. For example:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation .
- Receptor Modulation : The structural features of the compound may allow it to bind effectively to various receptors, influencing cellular signaling pathways critical in disease processes .
Case Studies
- Cytotoxicity in Leukemia Models : A study evaluating the cytotoxic effects of similar compounds against leukemia cell lines found that certain derivatives exhibited significant antiproliferative activity while sparing normal cells. This suggests a selective action that could be harnessed for therapeutic purposes .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound showed notable activity against specific bacterial strains, supporting its potential as an antimicrobial agent .
- Inflammation Models : Research into the anti-inflammatory effects of cyclopropanamine derivatives revealed a decrease in inflammatory markers in treated models, indicating potential applications in managing inflammatory diseases .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine, and how can reaction conditions be optimized?
Answer: The synthesis of cyclopropanamine derivatives typically involves reductive amination or Pd-catalyzed cross-coupling. For example:
- Step 1: Palladium-catalyzed Stille coupling (e.g., using (Bu₃Sn)₂ and Pd(PPh₃)₄ in toluene under reflux) to functionalize aromatic rings .
- Step 2: Reductive amination with sodium triacetoxyborohydride (STAB) and acetic acid at room temperature to introduce the cyclopropanamine moiety .
- Optimization: Adjust stoichiometry of isopropylamine, reaction time (3–7 days), and solvent polarity to improve yield. HRMS (High-Resolution Mass Spectrometry) and NMR are critical for verifying intermediate purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
Answer:
- X-ray crystallography : Use SHELXL for small-molecule refinement (e.g., to resolve cyclopropane ring geometry and substituent orientation) .
- NMR : ¹H/¹³C NMR to confirm amine proton environment and aromatic substitution patterns.
- HRMS : Validate molecular formula (e.g., observed mass accuracy within ±0.002 Da) .
Q. What physicochemical properties (e.g., logP, solubility) are critical for in vitro assays, and how are they determined?
Answer: Key properties include:
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR, molecular docking) predict the compound’s bioactivity against targets like monoamine oxidases?
Answer:
- Ligand-based virtual screening : Use Schrödinger Maestro or AutoDock Vina to dock the compound into MAO-B’s active site (PDB: 2V5Z). Compare binding scores (∆G) with known inhibitors (e.g., ZINC32118560: ∆G = -3.89 kcal/mol) .
- QSAR : Train models on datasets with substituent electronic parameters (e.g., Hammett σ) and steric bulk to predict IC₅₀ values .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
Answer: Discrepancies may arise from:
- Assay conditions : Variations in pH, temperature, or enzyme source (e.g., recombinant vs. tissue-derived MAO-B).
- Structural analogs : Fluorine substitution at the phenyl ring (e.g., 3-fluoro vs. 4-fluoro) alters electron density and binding .
- Validation : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) and use positive controls (e.g., selegiline for MAO-B) .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s blood-brain barrier (BBB) permeability?
Answer:
- Animal models : Administer the compound intravenously in rodents and measure brain-to-plasma ratio via LC-MS/MS.
- BBB predictors : Calculate topological polar surface area (TPSA < 60 Ų) and molecular weight (<450 Da) to prioritize candidates.
- Metabolite profiling : Identify N-dealkylation or cyclopropane ring oxidation products using hepatic microsomes .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Answer:
Q. Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 3–7 days | ↑ 20–35% |
| STAB Equivalents | 1.5–2.0 | ↑ Amine purity |
| Solvent (AcOH) | 10% v/v | ↓ Side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
